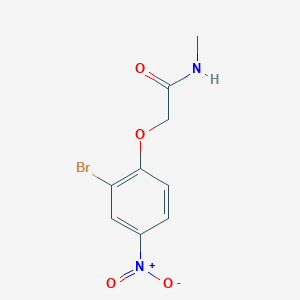

2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-11-9(13)5-16-8-3-2-6(12(14)15)4-7(8)10/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTLBQLSMLSBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide typically involves the reaction of 2-bromo-4-nitrophenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and heating.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

Substitution Reactions: Products include substituted phenoxyacetamides.

Reduction Reactions: Products include 2-(2-Amino-4-nitrophenoxy)-N-methylacetamide.

Oxidation Reactions: Products include oxidized phenoxy derivatives.

Scientific Research Applications

Chemistry

2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide serves as a vital building block in organic synthesis. Its unique structure allows it to participate in further chemical reactions to create more complex molecules. This property is particularly useful in drug discovery and development, where modifications can lead to new therapeutic agents.

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens. The presence of the bromine and nitro groups enhances its reactivity and interaction with biological targets.

- Anticancer Activity: Research indicates that compounds with similar structures may inhibit cancer cell proliferation. The mechanism often involves induction of apoptosis through mitochondrial pathways. For instance, related compounds have shown significant cytotoxic effects against breast cancer cells.

Medical Applications

The therapeutic potential of this compound is under investigation for various medical applications:

- Antibacterial Agents: The compound's structure allows it to interact with bacterial enzymes, potentially leading to cell lysis and effective antibacterial action against Gram-positive and Gram-negative bacteria .

- Pharmacological Studies: Its interactions with specific molecular targets make it a candidate for further pharmacological studies aimed at understanding its effects on cellular processes and disease mechanisms .

Case Study 1: Antimicrobial Activity

A study evaluating the antibacterial activity of various acetamide derivatives found that compounds similar to this compound exhibited promising results against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was determined, indicating effective bacterial growth inhibition at low concentrations .

Case Study 2: Anticancer Properties

Research into related compounds demonstrated significant anticancer activity against MDA-MB-468 breast cancer cells, with IC50 values indicating potent cytotoxic effects. These findings suggest that structural modifications similar to those present in this compound could lead to effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, differing in substituent type, position, or side-chain modifications:

Key Observations:

- Substituent Position: The 2-bromo-4-nitro substitution in the target compound enhances electronic polarization compared to 2-methoxy-5-nitro derivatives (e.g., ).

- Lipophilicity : The bromine atom contributes to higher lipophilicity compared to fluorine or methoxy substituents (e.g., ), which may enhance membrane permeability.

Physicochemical Properties

- Molecular Weight : Estimated at ~289 Da, comparable to 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (289.08 Da) .

- Solubility : Predicted low water solubility due to nitro and bromine groups; soluble in polar aprotic solvents (e.g., DMF, DMSO).

- Thermal Stability: Nitro groups may reduce thermal stability compared to non-nitrated analogues (e.g., ).

Biological Activity

2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a bromo group and a nitro group attached to a phenoxy structure, combined with an N-methylacetamide moiety. Its molecular formula is , with a molecular weight of approximately 273.09 g/mol. The unique combination of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can participate in redox reactions, while the bromine atom may facilitate binding to specific enzymes or receptors, modulating biological pathways. This interaction can lead to inhibition of enzymes or disruption of cellular processes, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that acetamide derivatives can effectively combat bacterial strains such as Klebsiella pneumoniae, suggesting that this compound may also possess similar activities .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Klebsiella pneumoniae | TBD |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 16 µg/mL |

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been highlighted in studies focusing on heme oxygenase-1 (HO-1), which plays a role in cancer cell survival .

Case Study: Heme Oxygenase-1 Inhibition

A study investigating various acetamide derivatives found that some exhibited potent inhibition of HO-1, which could lead to increased apoptosis in cancer cells. The specific mechanisms through which this compound affects HO-1 activity require further investigation but suggest promising therapeutic avenues .

Cytotoxicity and Pharmacokinetics

While exploring the therapeutic potential of this compound, it is crucial to assess its cytotoxicity and pharmacokinetic profile. Preliminary studies indicate favorable results regarding cytotoxicity against non-cancerous cell lines, suggesting a selective action that could minimize side effects during treatment .

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Non-cancerous cells | >100 | >10 |

| Cancerous cells | 20 | - |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or acetylation reactions. For example, brominated nitroaromatics can react with methylacetamide derivatives under reflux with acetic anhydride (as seen in similar acetamide syntheses) . Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Optimization often involves iterative testing of these variables, guided by reaction yield and purity analysis via HPLC or TLC.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., bromine-induced deshielding and nitro-group splitting patterns) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Detects functional groups like amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

- HPLC : Validates purity using reverse-phase columns (C18) and UV detection at 254 nm, with reference standards for impurities (e.g., MM0078.03 in EP guidelines) .

Q. What are the primary reaction mechanisms involving this compound in heterocyclic synthesis?

- Methodology : The bromine and nitro groups act as electrophilic sites, enabling Suzuki couplings or nucleophilic aromatic substitutions. For example, the nitro group can be reduced to an amine for further functionalization, while the bromine facilitates cross-coupling reactions (e.g., with boronic acids) . Mechanistic studies often employ kinetic analysis and isotopic labeling to track intermediates.

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent polarity effects on activation energy) . Tools like Gaussian or ORCA simulate electronic structures, while molecular dynamics models assess solvent interactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodology :

- X-ray crystallography : Resolves ambiguities in NMR assignments (e.g., confirming nitro-group torsion angles) .

- 2D NMR techniques (COSY, HSQC): Differentiate overlapping signals in crowded spectra .

- Comparative impurity profiling : Cross-referencing with known impurities (e.g., EP-certified standards like MM0078.03) identifies byproducts interfering with spectral interpretation .

Q. How can experimental design (DoE) improve scalability and reproducibility of its synthesis?

- Methodology : Statistical DoE (e.g., factorial or response surface designs) identifies critical variables (e.g., catalyst loading, pH). For example, a central composite design might optimize reaction time and temperature to maximize yield while minimizing side reactions . Robustness testing under varying conditions (e.g., humidity, oxygen levels) ensures process control during scale-up .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

- Methodology :

- High-performance liquid chromatography (HPLC) : Prep-HPLC with gradient elution (acetonitrile/water) isolates high-purity fractions .

- Membrane filtration : Nanofiltration removes low-molecular-weight impurities .

- Crystallization optimization : Solvent polarity screening (e.g., ethanol vs. acetone) enhances crystal purity, guided by Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.